molecular formula C7H3AgN2O6 B13950145 Benzoic acid, 3,5-dinitro-, silver(1+) salt CAS No. 57542-56-0

Benzoic acid, 3,5-dinitro-, silver(1+) salt

Cat. No.: B13950145
CAS No.: 57542-56-0
M. Wt: 318.98 g/mol
InChI Key: IYHGXANXNUXUHS-UHFFFAOYSA-M
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Description

Benzoic acid, 3,5-dinitro-, silver(1+) salt is a metal-organic compound derived from 3,5-dinitrobenzoic acid (C₇H₄N₂O₆, CAS 99-34-3), where the acidic hydrogen is replaced by a silver(I) cation. The parent acid is characterized by two nitro (-NO₂) groups at the 3- and 5-positions of the benzene ring, significantly altering its chemical and physical properties compared to unsubstituted benzoic acid .

Key Properties (Inferred):

  • Molecular Formula: C₇H₃AgN₂O₆ (based on parent acid and silver substitution).
  • Structural Features: Nitro groups at meta positions enhance molecular density and polarity.

Properties

CAS No.

57542-56-0

Molecular Formula

C7H3AgN2O6

Molecular Weight

318.98 g/mol

IUPAC Name

silver;3,5-dinitrobenzoate

InChI

InChI=1S/C7H4N2O6.Ag/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

IYHGXANXNUXUHS-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-].[Ag+]

Related CAS

99-34-3 (Parent)

Origin of Product

United States

Preparation Methods

Traditional Nitration Method

The primary route to 3,5-dinitrobenzoic acid involves the nitration of benzoic acid using mixed acid reagents, typically a combination of concentrated sulfuric acid and nitric acid. The classical procedure is as follows:

  • Benzoic acid is dissolved in concentrated sulfuric acid.
  • Fuming nitric acid is added dropwise at controlled temperatures (~75 °C).
  • The reaction mixture is heated progressively through stages (80-85 °C, then 100 °C, and finally 135 °C) over several hours to achieve dinitration.
  • After reaction completion, the mixture is cooled, quenched with ice water to precipitate the product, filtered, and washed with water and 50% ethanol to purify the 3,5-dinitrobenzoic acid.

This method typically yields about 57% of the product with purity around 98% but suffers from drawbacks such as long reaction times, risk of side reactions (sulfonation, oxidation), and safety hazards due to high temperature and exothermicity.

Improved Microchannel Reactor Method

A novel and more efficient preparation method has been developed utilizing microchannel reactors combined with a specially formulated nitration reagent:

  • Reagent Preparation: Benzoic acid is dissolved in concentrated sulfuric acid; separately, a mixed acid solution is prepared by combining fuming sulfuric acid and fuming nitric acid. The presence of sulfur trioxide in fuming sulfuric acid enhances dehydration and converts most nitric acid into nitronium ions, increasing nitration efficiency.
  • Reaction Setup: The two solutions are introduced into a micro mixer at controlled flow rates (3-7 ml/min) to form a reaction raw material solution.
  • Microchannel Reactor: The reaction mixture flows through a microchannel reactor composed of stacked and staggered grid plates, providing efficient heat exchange and reaction control.
  • Reaction Conditions: Temperature is maintained between 100-110 °C, with residence times of 20-60 minutes, significantly reducing reaction time compared to traditional methods.
  • Post-Reaction Processing: The reaction mixture is quenched with ice water to crystallize the product, filtered, washed, and purified by ethanol washing and dichloromethane extraction.

Advantages and Outcomes

This method offers several advantages:

  • Yield: Increased yield to approximately 61-66.5%.
  • Purity: Product purity exceeds 97-99%.
  • Reaction Time: Reduced from several hours to tens of minutes.
  • Safety: Improved control of exothermic reaction and reduced risk of side reactions and explosion.
  • Continuous Production: The microreactor allows continuous processing with small equipment footprint and low energy consumption.

Data Summary Table for 3,5-Dinitrobenzoic Acid Preparation

Parameter Traditional Method Microchannel Reactor Method
Reaction Temperature 75-135 °C (stepwise heating) 100-110 °C (constant)
Reaction Time Several hours 20-60 minutes
Yield (%) ~57 61.7 - 66.5
Purity (%) ~98 97.1 - 99+
Nitration Reagent Concentrated H2SO4 + fuming HNO3 Fuming H2SO4 + fuming HNO3 (mixed acid)
Reactor Type Batch reactor Microchannel reactor
Safety and Control Lower, risk of side reactions Higher, controlled exotherm, safer
Continuous Operation No Yes

Preparation of Benzoic Acid, 3,5-Dinitro-, Silver(1+) Salt

The silver salt is prepared by reacting 3,5-dinitrobenzoic acid with a silver source, typically silver nitrate or silver oxide, in an aqueous or suitable solvent medium.

General Procedure

  • Dissolve purified 3,5-dinitrobenzoic acid in water or an appropriate solvent.
  • Add an equimolar amount of silver nitrate solution slowly under stirring.
  • The silver salt precipitates as a white or off-white solid.
  • The precipitate is filtered, washed with cold water to remove impurities, and dried under vacuum.

This reaction forms the silver(I) salt of 3,5-dinitrobenzoic acid with the molecular formula C7H4AgN2O6 and molecular weight 319.985 g/mol.

Research Outcomes and Analytical Data

Purity and Yield Analysis

Using the microchannel reactor method, liquid chromatography analysis shows:

  • Conversion rate of benzoic acid > 99%
  • Product purity up to 99%
  • Yield improvement from 57% to over 66%
  • Reduced side products and byproducts, enhancing safety and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-dinitro-, silver(1+) salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of silver.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Benzoic acid, 3,5-dinitro-, silver(1+) salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dinitro-, silver(1+) salt primarily involves the interaction of silver ions with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to the inhibition of microbial growth. The nitro groups also contribute to the compound’s reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

Silver Benzoate (AgOBz)

Silver benzoate (CAS 532-31-0, C₇H₅AgO₂) serves as the foundational compound for comparison.

Property Silver Benzoate Benzoic Acid, 3,5-Dinitro-, Silver(1+) Salt (Inferred)
Molecular Weight 228.98 g/mol ~297.93 g/mol (calculated)
Melting Point >188°C (decomposes) Likely lower decomposition due to nitro destabilization
Density ~1.5 g/cm³ (estimated) 1.59–1.85 g/cm³ (range for nitro-substituted salts)
Thermal Stability Stable below 188°C Exothermic decomposition expected at 108–271°C
Applications Precursor in organic synthesis Potential energetic material (e.g., detonation velocity ~8.05–9.17 km/s)

Key Differences :

  • The nitro groups in the 3,5-dinitro derivative increase density and detonation performance but reduce thermal stability compared to silver benzoate.

3,5-Dinitrobenzoic Acid (Parent Acid)

The parent acid (CAS 99-34-3) provides insights into the silver salt’s behavior:

Property 3,5-Dinitrobenzoic Acid Silver Salt Derivative
Melting Point 204–208°C Likely lower (due to ionic bonding)
Reactivity Forms salts with metals Enhanced reactivity with nitro groups
Energetic Potential Low (non-ionic) High (ionic nitro-salts release energy)

Other Nitro-Substituted Silver Salts

highlights analogous nitro-containing silver salts with applications in explosives:

  • 5-Nitro-1,2,3,4-tetrazole silver salt (29) : Melting point 83.2°C, detonation velocity 9.17 km/s .
  • 3-Hydroxy-5-nitrotetrazole silver salt (32) : Critical explosion temperature 162.9°C .
  • Dinitramide monohydrate silver salt (33): Density 1.85 g/cm³, detonation pressure 37.7 GPa .

Comparison :

  • The 3,5-dinitrobenzoate silver salt likely exhibits intermediate properties between these compounds, with detonation velocity and pressure influenced by nitro positioning and silver coordination.

Research Findings and Data Gaps

  • Thermal Behavior : Nitro-substituted silver salts generally exhibit sharp exothermic peaks during decomposition, releasing 1167–2589 J/g . For the 3,5-dinitrobenzoate salt, decomposition likely occurs below 200°C.
  • Safety Considerations : Nitro groups increase sensitivity to shock and heat, necessitating careful handling .
  • Data Limitations : Direct experimental data on the silver salt’s melting point, solubility, and detonation parameters are absent; inferences rely on structural analogs .

Biological Activity

Benzoic acid, 3,5-dinitro-, silver(1+) salt (CAS Number: 57542-56-0) is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C7_7H4_4AgN2_2O6_6
  • Molecular Weight : 319.985 g/mol
  • Density : Not available
  • LogP : 2.2476

Mechanisms of Biological Activity

The biological activity of benzoic acid derivatives, including 3,5-dinitrobenzoic acid salts, can be attributed to their ability to interact with various biological targets. Research indicates that these compounds can modulate protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP).

Key Findings:

  • Protein Degradation Modulation : Studies have shown that benzoic acid derivatives enhance the activity of cathepsins B and L, which play crucial roles in protein catabolism. Specifically, compounds similar to 3,5-dinitrobenzoic acid significantly activate these enzymes in human fibroblasts .
  • Antimicrobial Properties : The silver ion in the compound contributes to its antimicrobial activity. Silver salts are known for their broad-spectrum antimicrobial effects, making this compound a potential candidate for use in treating infections .
  • Antioxidant Activity : Some studies suggest that benzoic acid derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and may have implications in aging and degenerative diseases .

Case Studies

Several studies have investigated the biological effects of benzoic acid derivatives:

  • Co-Crystallization Study :
    • A study explored the co-crystallization of 3,5-dinitrobenzoic acid with antipsychotic drugs to form novel salts. This research highlighted the potential for creating new therapeutic agents by modifying existing compounds .
  • Biological Evaluation of Isolated Compounds :
    • In vitro studies demonstrated that certain benzoic acid derivatives could induce significant activation of proteasomal activities at concentrations as low as 5 μM. Among these, compounds with bulky groups showed enhanced bioactivity due to their ability to facilitate enzyme interactions .

Data Table: Biological Activities of Benzoic Acid Derivatives

Compound NameActivity TypeObserved EffectsReference
3,5-Dinitrobenzoic acidAntimicrobialBroad-spectrum antimicrobial activity
Silver(1+) salt of 3,5-Dinitrobenzoic acidProteasome ActivationIncreased chymotrypsin-like activity
Various Benzoic Acid DerivativesAntioxidantReduced oxidative stress in cell models

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